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Compound of Interest

Compound Name: Amy-101

Cat. No.: B605503

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Amy-101 to
human complement component C3, a critical interaction for the therapeutic modulation of the
complement system. This document outlines the quantitative binding data, the detailed
experimental protocol used for its determination, and visual representations of the relevant
biological pathways and experimental workflows.

Core Data: Amy-101 and Human C3 Interaction

Amy-101, a third-generation compstatin analogue, is a potent peptidic inhibitor of the central
complement component C3.[1][2][3] Its high binding affinity for human C3 is fundamental to its
mechanism of action, which involves preventing the cleavage of C3 into its pro-inflammatory
fragments, C3a and C3b.[2][4] This inhibitory action effectively halts the amplification of the
complement cascade.[4]

Quantitative Binding Affinity Data

The binding affinity of Amy-101 to human C3 has been determined using surface plasmon
resonance (SPR). The key quantitative parameter is the equilibrium dissociation constant (Kd),
which provides a measure of the strength of the interaction.
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Dissociation
Compound Target Method Reference
Constant (Kd)

Surface Plasmon
Amy-101 (Cp40) Human C3 Resonance 0.5nM [1]
(SPR)

Experimental Protocol: Determination of Binding
Affinity via Surface Plasmon Resonance (SPR)

The following protocol outlines the methodology used to quantify the binding kinetics and
affinity of Amy-101 to human C3.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium
dissociation constant (Kd) of Amy-101 binding to human C3.

Materials and Instrumentation:

Instrument: Biacore 3000 (GE Healthcare)

e Sensor Chip: CM5 sensor chip (GE Healthcare)

e Ligand: Human Complement C3

e Analyte: Amy-101 (Cp40)

o Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

e Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v
Surfactant P20)

e Regeneration Solution: 10 mM Glycine-HCI, pH 2.5

e Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCI

Procedure:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8631591/
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sensor Chip Preparation and Ligand Immobilization:

o The CMS5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC
for 7 minutes.

o Human C3 is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 20 ug/mL and
injected over the activated surface until the desired immobilization level is reached
(approximately 5000 response units).

o The surface is then deactivated by injecting 1 M ethanolamine-HCI for 7 minutes.

o Areference flow cell is prepared similarly but without the injection of C3 to serve as a
control for non-specific binding.

e Binding Analysis:

o Adilution series of Amy-101 in running buffer is prepared. Typical concentrations might
range from low nanomolar to micromolar, depending on the expected affinity.

o The running buffer is flowed over the sensor chip surface until a stable baseline is
achieved.

o Each concentration of Amy-101 is injected over the C3-immobilized and reference flow
cells at a constant flow rate (e.g., 30 puL/min) for a defined association phase (e.g., 120
seconds).

o This is followed by a dissociation phase where the running buffer is flowed over the chip
for an extended period (e.g., 600 seconds) to monitor the dissociation of the bound
analyte.

o Between each analyte injection, the sensor surface is regenerated using a short pulse of
10 mM Glycine-HCI, pH 2.5, to remove any remaining bound analyte.

o Data Analysis:

o The response data from the reference flow cell is subtracted from the C3-immobilized flow
cell data to correct for bulk refractive index changes and non-specific binding.
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o The resulting sensorgrams are analyzed using BlAevaluation software.

o The association (ka) and dissociation (kd) rate constants are determined by fitting the data
to a 1:1 Langmuir binding model.

o The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants
(kd/ka).

Visualizations
Complement Cascade and Amy-101 Inhibition

The following diagram illustrates the central role of C3 in the complement cascade and the
mechanism of inhibition by Amy-101.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/product/b605503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Amy-101 Action on the Complement Cascade
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Caption: Amy-101 inhibits the central step of the complement cascade.
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Experimental Workflow for Binding Affinity
Determination

This diagram outlines the key steps in the Surface Plasmon Resonance (SPR) experiment to

determine the binding affinity of Amy-101 to C3.
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SPR Experimental Workflow for Amy-101 and C3 Binding

Prepare CM5 Sensor Chip
(Activation with EDC/NHS)

:

Immobilize Human C3
on Sensor Surface

(Ethanolamine)

l

Inject Amy-101
(Association Phase)
I

(Block Remaining Active Sites)

I
]
Flow Running Buffer | | Repeat for different
(Dissociation Phase) 'I Amy-101 concentrations
I
I

/

/
/
L

Regenerate Sensor Surface
(e.g., Glycine-HClI)

l

Analyze Sensorgram Data
(Determine ka, kd, Kd)

Click to download full resolution via product page

7/9 Tech Support

© 2025 BenchChem. All rights reserved.


https://www.benchchem.com/product/b605503?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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